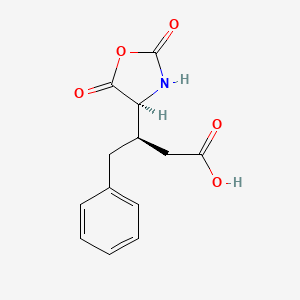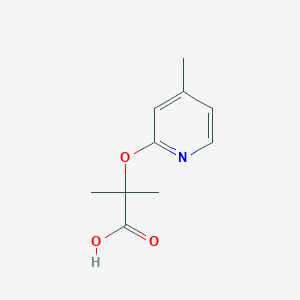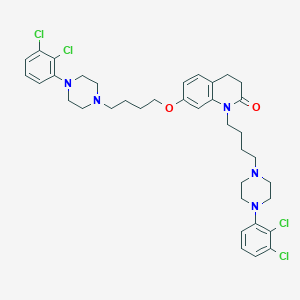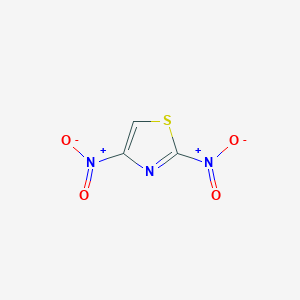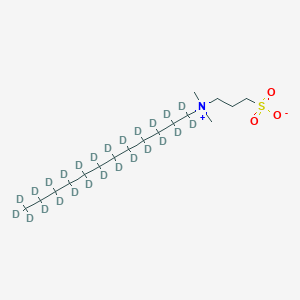![molecular formula C12H12BrNO B13852265 N-[2-[2-(2-bromoethynyl)phenyl]ethyl]acetamide](/img/structure/B13852265.png)
N-[2-[2-(2-bromoethynyl)phenyl]ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[2-(2-bromoethynyl)phenyl]ethyl]acetamide is an organic compound characterized by the presence of a bromoethynyl group attached to a phenyl ring, which is further connected to an ethyl chain ending in an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(2-bromoethynyl)phenyl]ethyl]acetamide typically involves the following steps:
Acetylation: The attachment of an acetamide group to the ethyl chain.
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper salts. The reactions are usually carried out under inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-[2-(2-bromoethynyl)phenyl]ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of the bromoethynyl group to a more oxidized state.
Reduction: Reduction of the bromoethynyl group to an ethynyl group.
Substitution: Replacement of the bromo group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carbonyl compound, while reduction may produce an ethynyl derivative.
Applications De Recherche Scientifique
N-[2-[2-(2-bromoethynyl)phenyl]ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which N-[2-[2-(2-bromoethynyl)phenyl]ethyl]acetamide exerts its effects involves its interaction with specific molecular targets. The bromoethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways, resulting in the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bromomethyl methyl ether: Another brominated compound with different functional groups.
2-(2-(Dimethylamino)ethoxy)ethanol: Contains an ethoxy group instead of an ethynyl group.
Glutaminase Inhibitor, Compound 968: A different class of compound with distinct biological activity.
Propriétés
Formule moléculaire |
C12H12BrNO |
|---|---|
Poids moléculaire |
266.13 g/mol |
Nom IUPAC |
N-[2-[2-(2-bromoethynyl)phenyl]ethyl]acetamide |
InChI |
InChI=1S/C12H12BrNO/c1-10(15)14-9-7-12-5-3-2-4-11(12)6-8-13/h2-5H,7,9H2,1H3,(H,14,15) |
Clé InChI |
KSOAPNGZGYPSFD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCC1=CC=CC=C1C#CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


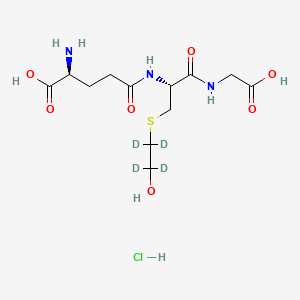
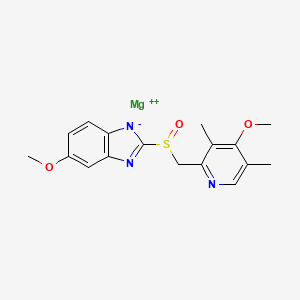
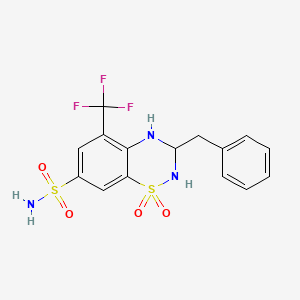


![4'-[(1,4'-Dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile-d7](/img/structure/B13852220.png)
![(3R,4R,5R,6S)-2-[(E)-4-[[9-[(2R,3S,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-2-methylbut-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13852227.png)
